molecular formula C16H19NO4 B13512408 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acrylic acid

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acrylic acid

Cat. No.: B13512408
M. Wt: 289.33 g/mol
InChI Key: MQDCGTJPBJDVRA-VOTSOKGWSA-N
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Description

(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.

    Attachment of the Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid methyl ester
  • (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid ethyl ester

Uniqueness

(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(E)-3-(1-phenylmethoxycarbonylpiperidin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C16H19NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,18,19)/b7-6+

InChI Key

MQDCGTJPBJDVRA-VOTSOKGWSA-N

Isomeric SMILES

C1CN(CCC1/C=C/C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1C=CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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